molecular formula C13H13F3O5S2 B13985110 (4,8-Dihydroxynaphthalen-1-yl)dimethylsulfonium trifluoromethanesulfonate

(4,8-Dihydroxynaphthalen-1-yl)dimethylsulfonium trifluoromethanesulfonate

Cat. No.: B13985110
M. Wt: 370.4 g/mol
InChI Key: VSBGQWYZNVYIBG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

(4,8-Dihydroxy-1-naphthyl)dimethylsulfonium trifluoromethanesulfonate is generally synthesized by reacting (4,8-dihydroxy-1-naphthyl)dimethyl sulfide with trifluoromethanesulfonic acid[3][3]. The reaction typically occurs under controlled conditions to ensure the purity and yield of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and minimize impurities[3][3].

Chemical Reactions Analysis

Types of Reactions

(4,8-Dihydroxy-1-naphthyl)dimethylsulfonium trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong acids, bases, and other oxidizing or reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives of the original compound .

Scientific Research Applications

(4,8-Dihydroxy-1-naphthyl)dimethylsulfonium trifluoromethanesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of (4,8-Dihydroxy-1-naphthyl)dimethylsulfonium trifluoromethanesulfonate involves its ability to act as an oxidizing agent. It facilitates electron transfer reactions by accepting electrons from other molecules, thereby oxidizing them . The molecular targets and pathways involved in these reactions depend on the specific context in which the compound is used.

Properties

Molecular Formula

C13H13F3O5S2

Molecular Weight

370.4 g/mol

IUPAC Name

(4,8-dihydroxynaphthalen-1-yl)-dimethylsulfanium;trifluoromethanesulfonate

InChI

InChI=1S/C12H12O2S.CHF3O3S/c1-15(2)11-7-6-9(13)8-4-3-5-10(14)12(8)11;2-1(3,4)8(5,6)7/h3-7H,1-2H3,(H-,13,14);(H,5,6,7)

InChI Key

VSBGQWYZNVYIBG-UHFFFAOYSA-N

Canonical SMILES

C[S+](C)C1=C2C(=C(C=C1)O)C=CC=C2O.C(F)(F)(F)S(=O)(=O)[O-]

Origin of Product

United States

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